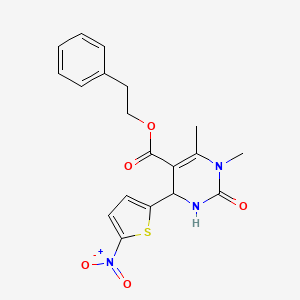

![molecular formula C11H16ClIN2O B4960153 N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride](/img/structure/B4960153.png)

N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-(dimethylamino)ethyl]-4-iodobenzamide hydrochloride, also known as [^123I]IBZM, is a radiopharmaceutical agent used in single-photon emission computed tomography (SPECT) imaging. It is a selective dopamine D2 receptor antagonist that binds to the D2 receptors in the brain, providing a non-invasive method for studying the dopamine system.

Mécanisme D'action

[^123I]IBZM binds selectively to the D2 receptors in the brain, which are primarily located in the striatum. The binding of [^123I]IBZM to the D2 receptors can be displaced by endogenous dopamine or dopamine agonists, providing a measure of dopamine release and receptor density. The binding of [^123I]IBZM to the D2 receptors is also influenced by factors such as age, gender, and disease state, which can affect the density and affinity of the receptors.

Biochemical and Physiological Effects

[^123I]IBZM has a relatively short half-life of approximately 13 hours, which limits its use to SPECT imaging. The radiation dose associated with [^123I]IBZM is also relatively low, making it a safe and effective imaging agent. However, [^123I]IBZM does not cross the blood-brain barrier, which limits its use to the study of the dopamine system in the brain. Additionally, [^123I]IBZM is not specific to the D2 receptors, and can bind to other receptors in the brain, such as the serotonin 5-HT1A receptor.

Avantages Et Limitations Des Expériences En Laboratoire

The use of [^123I]IBZM in lab experiments provides a non-invasive method for studying the dopamine system in the brain. It allows for the measurement of dopamine release and receptor density, as well as the investigation of the effects of drugs on the dopamine system. However, the use of [^123I]IBZM is limited to SPECT imaging, which has lower spatial resolution compared to other imaging techniques such as positron emission tomography (PET). Additionally, the use of [^123I]IBZM is limited to the study of the dopamine system in the brain, and cannot be used to study other neurotransmitter systems.

Orientations Futures

For [^123I]IBZM include the development of new radiopharmaceutical agents that are more selective for the D2 receptors, and the development of new imaging techniques that have higher spatial resolution. Additionally, [^123I]IBZM could be used in combination with other imaging agents to study the relationship between dopamine and other neurotransmitters in the brain. The use of [^123I]IBZM could also be expanded to the study of other neurological and psychiatric disorders that involve the dopamine system.

Méthodes De Synthèse

The synthesis of [^123I]IBZM involves the reaction of 4-iodobenzoyl chloride with N,N-dimethylethylenediamine, followed by the addition of [^123I]iodide. The product is then purified using high-performance liquid chromatography (HPLC) to obtain [^123I]IBZM hydrochloride. The radiochemical yield of the synthesis method is typically around 40%, and the specific activity of the final product is approximately 100-150 GBq/μmol.

Applications De Recherche Scientifique

[^123I]IBZM is primarily used in SPECT imaging to study the dopamine system in the brain. It is particularly useful in the diagnosis and monitoring of Parkinson's disease, as well as other neurological and psychiatric disorders that involve the dopamine system, such as schizophrenia and addiction. [^123I]IBZM SPECT imaging can also be used to investigate the effects of drugs on the dopamine system, as well as to study the relationship between dopamine and other neurotransmitters in the brain.

Propriétés

IUPAC Name |

N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O.ClH/c1-14(2)8-7-13-11(15)9-3-5-10(12)6-4-9;/h3-6H,7-8H2,1-2H3,(H,13,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODRLZADEWWEBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC=C(C=C1)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClIN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(dimethylamino)ethyl]-4-iodobenzamide;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-fluoroaniline](/img/structure/B4960083.png)

![N-[2-({[(2,4-dichlorobenzyl)thio]acetyl}amino)-4-methoxyphenyl]-2-furamide](/img/structure/B4960088.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)

![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)

![ethyl (5-{2-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4960118.png)

![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)

![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)

![6-(4-methylphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960134.png)

![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)